3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine
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Overview
Description
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine is a heterocyclic organic compound that contains both pyridine and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine typically involves the reaction of 3-bromopyridine with 3-methyl-2-pyridinol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[1-(pyridin-3-yl)ethoxy]pyridine
- 3-Methyl-2-[1-(pyridin-2-yl)ethoxy]pyridine
- 3-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine
Uniqueness
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and pyridyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-methyl-2-(1-pyridin-3-ylethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-8-15-13(10)16-11(2)12-6-4-7-14-9-12/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGIGDJLCOKNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC(C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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